molecular formula C17H13ClN4O3S B3459432 4-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

4-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

Cat. No. B3459432
M. Wt: 388.8 g/mol
InChI Key: KBRNRODMIUBDFT-UHFFFAOYSA-N
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Description

“4-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide” is a chemical compound . It is also known as Saflufenacil Metabolite M800H35 .


Molecular Structure Analysis

The molecular structure of a similar compound, dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II), has been reported . The complex crystallizes in the space group P21/n and includes two chloride ions and two N4-acetylsulfadiazine molecules coordinated to the metal center, each organic moiety being bonded to Cu(II) through a pyrimidinyl nitrogen atom .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, which are part of the structure of this compound, are known to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

TNF-α-Inhibitory Activity

The compound has been reported to exhibit potent inhibitory effects against the LPS-activated TNF-α generation . This suggests potential applications in the treatment of diseases where TNF-α plays a significant role, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis of New Pyrimidine Derivatives

The compound can be used as a starting material for the synthesis of new pyrimidine derivatives . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

4. Development of Targeted Kinase Inhibitors (TKIs) The compound could potentially be used in the development of more potent and effective targeted kinase inhibitors (TKIs) . TKIs are a type of medication that blocks certain proteins called kinases, which are involved in cell growth and survival.

Antibacterial and Antimicrobial Activities

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Therefore, this compound could potentially be used in the development of new antibacterial and antimicrobial agents.

6. Enhancement of Binding Affinity with Serotonin (5-HT) Receptor Sites The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance the binding affinity of the compound with the serotonin (5-HT) receptor sites . This suggests potential applications in the treatment of disorders related to serotonin imbalance, such as depression and anxiety disorders.

properties

IUPAC Name

4-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-13-4-2-12(3-5-13)16(23)21-14-6-8-15(9-7-14)26(24,25)22-17-19-10-1-11-20-17/h1-11H,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRNRODMIUBDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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